molecular formula C11H14O2 B122462 2-[(4-Ethylphenoxy)methyl]oxirane CAS No. 2930-02-1

2-[(4-Ethylphenoxy)methyl]oxirane

Cat. No.: B122462
CAS No.: 2930-02-1
M. Wt: 178.23 g/mol
InChI Key: AQKZSTFCPAOFIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylphenoxy)methyl]oxirane typically involves the reaction of 4-ethylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often purified through distillation or recrystallization techniques to achieve the desired quality .

Mechanism of Action

The mechanism of action of 2-[(4-Ethylphenoxy)methyl]oxirane primarily involves the ring-opening reactions catalyzed by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The reaction proceeds through a series of steps, including the formation of a transition state and the subsequent cleavage of the oxirane ring . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

2-[(4-Ethylphenoxy)methyl]oxirane can be compared with other similar epoxide compounds, such as:

    2-[(4-Methylphenoxy)methyl]oxirane: Similar structure but with a methyl group instead of an ethyl group.

    2-[(4-Phenoxy)methyl]oxirane: Lacks the ethyl group present in this compound.

The uniqueness of this compound lies in its specific substituent groups, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

2-[(4-ethylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKZSTFCPAOFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341345
Record name 2-[(4-Ethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2930-02-1
Record name 2-[(4-Ethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-EPOXYPROPYL 4-ETHYLPHENYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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